Differentiation by Preclinical Selection Status
Sch 33303 was explicitly selected for preclinical development from a series of substituted 1,8-naphthyridin-2(1H)-ones, distinguishing it from other in-class compounds that were not advanced [1]. The lead compound 11 (1-phenyl-3-n-butyl-4-hydroxynaphthyridin-2(1H)-one) and two other compounds of interest (87 and 89) were identified, but Sch 33303 was the only one noted as chosen for preclinical development in the primary publication [1].
| Evidence Dimension | Preclinical Development Selection |
|---|---|
| Target Compound Data | Selected for preclinical development as an antiallergy agent |
| Comparator Or Baseline | Lead compound 11 and analogs 87, 89; not selected for preclinical development |
| Quantified Difference | Qualitative selection decision; no quantitative data available for this specific comparator |
| Conditions | Not applicable; based on integrated data from oral activity, bronchospasm inhibition, and leukotriene release assays in the cited study [1] |
Why This Matters
For procurement and experimental design, this status indicates a higher level of characterization and potential for translational relevance compared to analogs not selected for further development.
- [1] Sherlock MH, et al. Antiallergy agents. 1. Substituted 1,8-naphthyridin-2(1H)-ones as inhibitors of SRS-A release. J Med Chem. 1988;31(11):2108-21. PMID: 2903244. View Source
